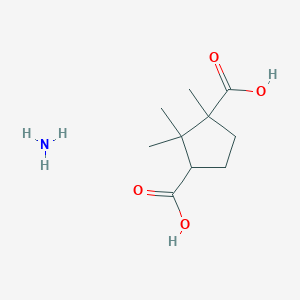

Ammonium camphorate

Description

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

5985-93-3 |

|---|---|

Molecular Formula |

C10H19NO4 |

Molecular Weight |

217.26 g/mol |

IUPAC Name |

azane;1,2,2-trimethylcyclopentane-1,3-dicarboxylic acid |

InChI |

InChI=1S/C10H16O4.H3N/c1-9(2)6(7(11)12)4-5-10(9,3)8(13)14;/h6H,4-5H2,1-3H3,(H,11,12)(H,13,14);1H3 |

InChI Key |

WZIODFVXWAKQFE-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C(CCC1(C)C(=O)O)C(=O)O)C.N |

Origin of Product |

United States |

Synthetic Methodologies for Camphorate Derived Ammonium Compounds

Diverse Synthetic Routes to Quaternary Ammonium (B1175870) Salts Containing Camphorate Moieties

The construction of quaternary ammonium salts incorporating a camphorate framework can be achieved through several synthetic pathways. These methods leverage both established and contemporary organic chemistry principles to introduce the positively charged nitrogen center.

Classical and Contemporary Approaches to Quaternarization

The quaternization of amines to form ammonium salts is a fundamental transformation in organic synthesis. The classical approach, the Menschutkin reaction, involves the alkylation of a tertiary amine with an alkyl halide. wikipedia.org This bimolecular nucleophilic substitution (SN2) reaction results in the formation of a new carbon-nitrogen bond and the generation of a quaternary ammonium cation. mdpi.com This method remains a widely used and effective strategy for synthesizing these compounds. For instance, benzalkonium chloride can be synthesized from a long-chain alkyldimethylamine and benzyl (B1604629) chloride. wikipedia.org

In the context of camphor-derived systems, this reaction is adapted to tertiary amines that already contain the camphorate moiety. For example, novel bifunctional quaternary ammonium salt phase-transfer organocatalysts have been synthesized in a multi-step process starting from (+)-camphor-derived 1,3-diamines. mdpi.com The synthesis involves the alkylation of a tertiary amine with an alkyl halide to generate the quaternary ammonium salt. taylorandfrancis.com

Contemporary modifications of this approach often focus on improving reaction conditions, yields, and purity. This can include the use of different alkylating agents, solvents, and purification techniques. For example, the synthesis of certain quaternary ammonium salts is achieved by reacting a tertiary amine with various commercially available alkyl halides. mdpi.com

A summary of reactants and products in a typical quaternization reaction is provided in the table below.

| Reactant 1 (Tertiary Amine) | Reactant 2 (Alkylating Agent) | Product (Quaternary Ammonium Salt) |

| Alkyldimethylamine | Benzyl chloride | Benzalkonium chloride |

| Camphor-derived tertiary amine | Alkyl halide | Camphorate-containing quaternary ammonium salt |

Application of Specific Reactions in Camphorate System Synthesis

The synthesis of camphorate-derived ammonium compounds often involves more than a simple, one-step quaternization. A variety of specific reactions are employed to first construct a suitable camphor-containing precursor, which is then subjected to quaternization.

One notable strategy involves the use of camphor-derived diamines. For example, (+)-camphor-derived 1,3-diamines can be transformed into bifunctional quaternary ammonium salts. mdpi.com This process typically involves several synthetic steps, including the initial formation of the diamine from a camphor (B46023) starting material like (1S)-(+)-10-camphorsulfonic acid, followed by further modifications and eventual quaternization. mdpi.com

Another approach utilizes the reactivity of the camphor skeleton itself. Camphor can be converted into a variety of heterocyclic compounds which can then serve as precursors to quaternary ammonium salts. For example, camphor can be used to synthesize camphor-derived 1,2-, 1,3-, and 1,4-diamines, which are building blocks for bifunctional organocatalysts, including quaternary ammonium salts. taylorandfrancis.com

The synthesis of dimeric camphor derivatives containing two quaternary nitrogen atoms has also been reported. mdpi.com These syntheses can involve the direct interaction of a suitable aromatic dibromo derivative with a camphor-containing tertiary amine. mdpi.com

Stereoselective Synthesis Strategies

The inherent chirality of camphor makes it a valuable starting material for stereoselective synthesis. chegg.com The rigid bicyclic structure of camphor provides a well-defined stereochemical environment that can influence the outcome of chemical reactions. chegg.com This has led to the development of numerous camphor-based chiral auxiliaries. chegg.com

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a subsequent reaction. chegg.com In the context of synthesizing camphorate-derived ammonium compounds, a camphor-based chiral auxiliary can be used to direct the formation of a specific stereoisomer. After the desired stereochemistry is established, the auxiliary can be removed. chegg.com

For example, a camphor-based 2-phenylimino-2-oxazolidine has been developed as a chiral auxiliary for asymmetric alkylations, affording high yields and diastereoselectivities. acs.org While this specific example leads to α-alkylated carboxylic acids after cleavage, the principles of using such auxiliaries can be applied to syntheses where the final target is a quaternary ammonium salt. The design of these auxiliaries often takes advantage of the steric hindrance of the camphor skeleton to create a conformationally rigid derivative that directs the approach of reagents. acs.org

The development of camphor-derived sulfonium (B1226848) salts for use in asymmetric epoxidation reactions of isatins further illustrates the utility of camphor in stereocontrol. researchgate.net Although not a direct synthesis of an ammonium salt, this highlights the broader application of camphor derivatives in guiding stereoselective transformations.

Green Chemistry Principles in Camphorate Ammonium Synthesis

In recent years, the principles of green chemistry have become increasingly important in the design of synthetic routes. These principles aim to reduce the environmental impact of chemical processes by, for example, minimizing waste, using less hazardous substances, and improving energy efficiency.

Environmentally Conscious Methodologies and Atom Economy Considerations

The application of green chemistry to the synthesis of camphorate ammonium compounds involves several strategies. One approach is the use of more environmentally friendly reagents. For instance, in the synthesis of camphor itself, which is a precursor to camphorate derivatives, traditional oxidants like chromium(VI) compounds are being replaced by greener alternatives such as Oxone, with sodium chloride as a catalyst. wpmucdn.com

The use of recyclable reaction media is another green approach. Quaternary ammonium salts themselves have been investigated as environmentally friendly, inexpensive, and recyclable media for organic reactions, such as the one-pot synthesis of α-aminophosphonates. organic-chemistry.org This suggests the potential for using the target camphorate ammonium compounds as the reaction medium for their own synthesis or other transformations, thereby reducing solvent waste. organic-chemistry.org

Atom economy is a key metric in green chemistry that measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final desired product. researchgate.net A higher atom economy indicates a more efficient and less wasteful process. researchgate.net For example, the calculation of atom economy for the oxidation of borneol to camphor using sodium hypochlorite (B82951) would involve dividing the molecular weight of camphor by the sum of the molecular weights of borneol and sodium hypochlorite. researchgate.net

| Reaction | Reactants | Desired Product | Atom Economy Calculation |

| Oxidation of Borneol | Borneol, Sodium Hypochlorite | Camphor | (MW of Camphor) / (MW of Borneol + MW of Sodium Hypochlorite) |

By designing synthetic pathways that maximize the incorporation of reactant atoms into the final product, the generation of byproducts and waste is minimized.

Catalytic Approaches and Reaction Efficiency in Sustainable Synthesis

Catalysis is a cornerstone of green chemistry, as catalysts can increase reaction efficiency, reduce energy consumption, and allow for the use of less stoichiometric reagents. um-palembang.ac.id In the synthesis of camphorate-derived compounds, various catalytic approaches have been explored.

Organocatalysis, which uses small organic molecules as catalysts, offers an alternative to metal-based catalysts, which can be toxic and difficult to remove from the final product. Camphor sulfonic acid, a derivative of camphor, has been used as an efficient organocatalyst for the synthesis of highly substituted piperidines in a one-pot, multi-component reaction with high atom economy. lupinepublishers.com This demonstrates the potential for using camphor-derived catalysts in the synthesis of complex molecules, including precursors to ammonium salts.

Phase-transfer catalysis is another valuable technique in green synthesis. Quaternary ammonium salts are well-known phase-transfer catalysts that can facilitate reactions between reactants in immiscible phases, often reducing the need for organic solvents. taylorandfrancis.com Bifunctional quaternary ammonium salts derived from camphor have been synthesized and evaluated as phase-transfer organocatalysts. mdpi.com

More advanced catalytic methods are also being investigated. Photocatalysis, which uses light to drive chemical reactions, represents a promising approach for the activation of C-H bonds in a mild and selective manner. researchgate.net The development of catalytic one-pot syntheses of polycarbonates from renewable camphor-based diols using a magnesium catalyst highlights the move towards more sustainable and efficient processes. chemrxiv.org

Design and Synthesis of Advanced Camphorate-Derived Architectures

The inherent chirality and rigid bicyclic structure of camphoric acid make it a valuable starting material for the synthesis of complex molecular architectures. researchgate.netnih.gov Its derivatives, particularly ammonium camphorates, are integral to the development of advanced materials with applications in catalysis, separation, and molecular recognition. frontiersin.orgcsulb.edu

The synthesis of dimeric and polymeric structures from camphorate moieties often involves leveraging the dicarboxylic nature of camphoric acid. While direct information on dimeric "ammonium camphorate" is sparse, the principles of forming such structures can be inferred from related syntheses. For instance, novel dimeric camphor derivatives with quaternary ammonium groups have been synthesized and evaluated for biological activities. science.gov These syntheses typically involve multi-step reactions where the camphor scaffold is functionalized and then dimerized.

In the realm of polymeric structures, camphoric acid is a key building block for chiral metal-organic frameworks (MOFs). frontiersin.orgcsulb.edu These are coordination polymers where metal ions or clusters are linked by organic ligands. A typical synthesis involves the hydrothermal reaction of a metal salt (like copper(II) nitrate), D-(+)-camphoric acid, and a bridging ligand such as 4,4'-bipyridine (B149096) in a suitable solvent like water. csulb.edu The self-assembly process during crystallization leads to the formation of extended, three-dimensional polymeric networks. csulb.edu For example, the reaction of Cu(NO₃)₂·3H₂O, D-(+)-camphoric acid, and 4,4'-bipyridine in a 2:1:1 molar ratio, heated to 120 °C for two days, yields crystalline [Cu₂(D-Cam)₂(4,4'-bpy)]n, a homochiral polymeric MOF. csulb.edu The replacement of the enantiopure D-camphoric acid with a racemic mixture often results in a corresponding racemic chiral polymeric structure. csulb.edu

The synthesis of this compound analogs provides a pathway to fine-tune the properties of the resulting compounds for specific applications. nih.govscilit.com Structural modifications can be targeted at either the camphorate anion or the ammonium cation.

A common strategy involves reacting (+)-camphoric acid with various amines to produce different ammonium salts or amide derivatives. nih.govbeilstein-journals.org An effective one-stage method for creating polycyclic nitrogen-containing compounds involves refluxing (+)-camphoric acid with aliphatic or aromatic diamines. nih.govscilit.com When low-boiling-point amines are used, phenol (B47542) can serve as an optimal solvent to achieve good yields. nih.gov Interestingly, the use of Lewis acid catalysts in these reactions has been shown to reduce product yields. nih.govscilit.com

Another approach to structural modification is the functionalization of the camphor skeleton itself. researchgate.netcdnsciencepub.com The camphor framework can be modified at several carbon atoms (C-3, C-5, C-8, C-9, and C-10) to introduce new functional groups. researchgate.net For example, camphor can be converted into derivatives like camphorquinone (B77051) or camphor-derived sulfonamides, which can then react with amines to form new, structurally diverse compounds. beilstein-journals.org These modifications alter the steric and electronic properties of the molecule, influencing its reactivity and potential applications. researchgate.net

| Modification Target | Synthetic Strategy | Example Precursors | Resulting Structure |

| Ammonium Cation | Reaction of (+)-camphoric acid with various amines | (+)-Camphoric acid, aliphatic/aromatic diamines | Polycyclic nitrogen-containing alkaloid analogues nih.govscilit.com |

| Ammonium Cation | Functionalization of terpenoids with ammonium groups | Camphor, citronellal, menthol | Chiral quaternary ammonium salts researchgate.net |

| Camphorate Anion | Annulation with enamines derived from active methylene (B1212753) compounds | (+)-β-Hydroxymethylenecamphor, various enamines | Chiral camphor-based pyridine (B92270) derivatives metu.edu.tr |

| Camphorate Anion | Beckmann rearrangement of camphor derivatives | (+)-Camphor | 4-substituted camphidine (B1206264) derivatives researchgate.net |

Self-assembly is a powerful strategy where molecules spontaneously organize into ordered structures through non-covalent interactions. ipfdd.deethernet.edu.et In the context of this compound, the chirality of the camphorate anion and the hydrogen-bonding capabilities of both ions are key drivers of this process. beilstein-journals.orgresearchgate.net

Chiral gels can be formed from a series of salts derived from (1R,3S)-(+)-camphoric acid and various secondary amines. beilstein-journals.org The formation of these supramolecular gels relies on the self-assembly of the salt molecules into fibrillar networks, which then entangle to trap solvent molecules. beilstein-journals.org This process is guided by a combination of hydrogen bonding, van der Waals forces, and hydrophobic interactions. beilstein-journals.org

In the construction of crystalline materials, such as metal-organic frameworks, the self-assembly process is highly dependent on the symmetry of the building blocks. csulb.edu Using enantiopure D-camphoric acid directs the formation of homochiral frameworks. csulb.edu The camphorate anion's ability to act as a chiral induction agent can even influence the crystallization of systems from achiral precursors to form chiral structures. researchgate.netacs.org Furthermore, cation-anion salts of azolium cations and chiral camphorsulfonate (a related chiral acid) have been shown to self-assemble into complex two-dimensional hydrogen-bonding networks. acs.org This highlights the critical role of electrostatic interactions and hydrogen bonds in dictating the final supramolecular architecture. acs.org The process of self-assembly allows for the creation of intricate and functional chemical systems from relatively simple molecular components. ipfdd.de

Analog Synthesis and Structural Modification Strategies

Reaction Optimization and Scalability Considerations for Academic Synthesis

Optimizing reaction conditions is crucial for maximizing yield, purity, and efficiency in the synthesis of camphorate-derived ammonium compounds, particularly when scaling up from discovery to preparative amounts for academic research. rsc.orgworktribe.comresearchgate.net

For the synthesis of ammonium salts in general, several factors are typically optimized, including solvent, temperature, reaction time, and molar ratios of reactants. rsc.orgsamipubco.com For instance, in the synthesis of ammonia (B1221849) borane (B79455) from sodium borohydride (B1222165) and ammonium sulfate (B86663), it was found that powdering the ammonium sulfate accelerated the reaction and improved yields. rsc.org The choice of solvent is also critical; switching to ammoniated THF improved yields, and further optimization showed that a 5% ammonia concentration in THF was optimal. rsc.org Increasing the molarity of the starting materials sometimes led to longer reaction times and lower yields, indicating a complex interplay of factors. rsc.org

When considering scalability, the transition from batch to continuous flow chemistry can offer advantages in safety, reaction rate, and control, although the initial process development can be more time-consuming. ulisboa.pt For academic purposes, where multigram quantities are often sufficient, batch reactions remain common. worktribe.com Key considerations for scaling up include managing heat transfer, ensuring efficient mixing, and handling any solids that may form during the reaction to prevent issues like clogging in flow systems or inefficient stirring in batch reactors. ulisboa.pt For chiral syntheses, maintaining high enantioselectivity during scale-up is paramount. researchgate.net The development of straightforward, multigram-scale syntheses for chiral ligands derived from natural products like camphor is an active area of research, enabling broader use in asymmetric catalysis. worktribe.comresearchgate.net

A systematic approach to optimization often involves varying one factor at a time (e.g., temperature, concentration) or using statistical methods like design of experiments (DoE) to efficiently explore the parameter space and identify optimal conditions. acs.org For example, a reaction might first be optimized for solvent and catalyst at a fixed temperature, followed by optimization of temperature and reaction time. acs.org

| Parameter | Consideration for Optimization | Example |

| Reactants | Molar ratio, physical form (e.g., powdered) | In one ammonium salt synthesis, a 1:1 molar ratio of reactants was optimal, and powdering the solid reactant improved rates and yields. rsc.org |

| Solvent | Polarity, solubility of reactants, additives | Using ammoniated THF as a solvent significantly improved yield over anhydrous THF in a specific ammonium salt synthesis. rsc.org |

| Temperature | Reaction rate vs. side reactions/decomposition | Reactions may be started at 0°C and allowed to warm to room temperature to control initial reactivity and maximize yield. rsc.org |

| Time | Ensuring complete reaction without product degradation | Optimization may involve tracking reaction progress via spectroscopy or chromatography to find the point of maximum product formation. acs.org |

| Scalability | Heat transfer, mixing, safety, batch vs. flow | For slow reactions, intensifying conditions (higher temperature/pressure) in a flow reactor can produce compounds in a timely and safe manner. ulisboa.pt |

Advanced Structural Characterization and Solid State Analysis

High-Resolution Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental to determining the molecular structure and bonding within ammonium (B1175870) camphorate. These techniques probe the interactions of molecules with electromagnetic radiation, providing detailed information on the local environment of specific atoms and functional groups.

NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of the camphorate anion and investigating ion-ion interactions in the solid state.

¹H and ¹³C NMR: In solution, the camphorate moiety would exhibit a set of signals characteristic of its bicyclic structure. Based on data from camphor (B46023) and its derivatives, the proton NMR spectrum is expected to show complex multiplets for the aliphatic protons and distinct singlets for the three methyl groups. mdpi.comchemicalbook.comchemicalbook.com The ¹³C NMR spectrum provides a clearer picture, with distinct resonances for the carbonyl carbons, the quaternary carbons, and the various CH, CH₂, and CH₃ groups within the strained ring system. chemicalbook.comnih.gov The ammonium protons (NH₄⁺) in solution would typically appear as a singlet or a triplet (due to coupling with ¹⁴N), with a chemical shift highly dependent on the solvent and concentration. sigmaaldrich.com

Solid-State NMR (ssNMR): For solid ammonium camphorate, ssNMR would be essential for probing the structure in its native state. High-resolution techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are necessary. cam.ac.uk ¹⁴N MAS NMR studies on various ammonium salts have shown that the ¹⁴N quadrupole coupling parameters are extremely sensitive to the local crystalline environment, including the symmetry of the ion and the nature of hydrogen bonding. researchgate.netnih.gov These parameters can reveal the number of distinct ammonium sites within the crystal lattice and provide insight into the dynamics of the NH₄⁺ ion. researchgate.netnih.gov The ¹³C ssNMR spectrum would provide information on the solid-state conformation of the camphorate anion.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for the Camphorate Moiety in this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Carboxylate Carbonyl (C=O) | - | ~180-185 |

| Bridgehead Quaternary Carbon (C-1) | - | ~50-55 |

| Methyl-bearing Quaternary Carbon (C-7) | - | ~45-50 |

| Bridgehead Methine (CH) | ~1.9-2.5 | ~40-45 |

| Methylene (B1212753) (CH₂) | ~1.2-2.6 | ~25-35 |

| Methyl (CH₃) | ~0.8-1.1 | ~10-20 |

| Ammonium (NH₄⁺) | Variable (~7.0 in DMSO-d₆) | - |

*Predicted values are based on spectral data from camphoric acid and related camphor derivatives. Actual shifts may vary depending on solvent and experimental conditions. mdpi.comchemicalbook.comsigmaaldrich.com

Vibrational spectroscopy probes the characteristic bending and stretching of chemical bonds, offering a fingerprint of the functional groups present in this compound.

FTIR Spectroscopy: The FTIR spectrum of this compound is expected to be dominated by contributions from both the ammonium cation and the camphorate anion. The NH₄⁺ ion exhibits strong, broad N-H stretching vibrations typically in the range of 3040-3300 cm⁻¹ and an N-H bending mode (ν₄) around 1400-1450 cm⁻¹. rruff.info The camphorate moiety would show characteristic absorptions for the carboxylate group (COO⁻), including a strong asymmetric stretching band around 1550-1610 cm⁻¹ and a weaker symmetric stretching band near 1400 cm⁻¹. The carbonyl C=O stretch from the camphor skeleton is also prominent, typically found near 1740 cm⁻¹, though its position can be influenced by hydrogen bonding. jmaterenvironsci.comresearchgate.net

Raman Spectroscopy: Raman spectroscopy complements FTIR, particularly for symmetric vibrations. The symmetric stretch of the carboxylate group (~1400 cm⁻¹) is often more intense in the Raman spectrum. The C-C framework of the bicyclic camphorate structure gives rise to a series of bands in the fingerprint region (below 1300 cm⁻¹). researchgate.net Advanced techniques like Stimulated Raman Scattering (SRS) microscopy could potentially be used to visualize the spatial distribution of the ammonium and camphorate ions within a crystal, mapping the chemical composition without the need for labels.

Table 2: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity |

|---|---|---|---|

| Ammonium (NH₄⁺) | N-H Stretch | 3040 - 3300 | Strong, Broad (IR) |

| Ammonium (NH₄⁺) | N-H Bend | ~1400 - 1450 | Medium (IR) |

| Camphorate (C=O) | C=O Stretch | ~1740 | Strong (IR) |

| Carboxylate (COO⁻) | Asymmetric Stretch | 1550 - 1610 | Strong (IR) |

| Carboxylate (COO⁻) | Symmetric Stretch | ~1400 | Medium (IR), Strong (Raman) |

*Data compiled from studies on various ammonium salts and camphor derivatives. rruff.infojmaterenvironsci.comresearchgate.net

HRMS provides an extremely accurate measurement of the molecular weight of the compound, allowing for the unambiguous determination of its elemental formula. For this compound (C₁₀H₁₆O₄ + 2NH₃ = C₁₀H₂₂N₂O₄), the theoretical exact mass can be calculated with high precision. Using electrospray ionization (ESI), the camphorate dianion [C₁₀H₁₄O₄]²⁻ or the mono-protonated anion [C₁₀H₁₅O₄]⁻ would likely be observed in negative ion mode. In positive ion mode, adducts may be seen. Tandem MS (MS/MS) experiments would reveal characteristic fragmentation patterns, such as the neutral loss of H₂O, CO, and CO₂, which helps to confirm the structure of the camphorate backbone. mdpi.commdpi.com

Table 3: Calculated Mass Spectrometry Data for this compound

| Species | Formula | Ion Type | Calculated Exact Mass (Da) |

|---|---|---|---|

| This compound | C₁₀H₂₂N₂O₄ | Neutral | 234.15796 |

| Camphorate Dianion | [C₁₀H₁₄O₄]²⁻ | Anion (z=-2) | 198.08921 |

| Camphoric Acid Anion | [C₁₀H₁₅O₄]⁻ | Anion (z=-1) | 199.09703 |

These techniques are particularly sensitive to the chiral nature and electronic structure of the camphorate moiety.

UV Spectroscopy: The UV spectrum of this compound is expected to be dominated by the electronic transitions of the camphorate anion. The most prominent feature is the n→π* transition associated with the carbonyl (C=O) group, which typically appears as a distinct absorption band around 280-300 nm. nih.govsmmu.edu.cn The carboxylate groups also contribute to absorption in the deep UV region.

Circular Dichroism (CD) Spectroscopy: As camphoric acid is inherently chiral, its ammonium salt is optically active. CD spectroscopy measures the differential absorption of left and right circularly polarized light. The n→π* transition of the carbonyl group is chiroptically active and will produce a strong CD signal (a Cotton effect), the sign of which depends on the absolute configuration of the enantiomer used ((1R) or (1S)). nih.govrsc.org CD spectroscopy is a definitive method for confirming the chirality and enantiomeric purity of the material. ujaen.esroyalholloway.ac.uk

High-Resolution Mass Spectrometry (HRMS)

X-ray Diffraction Studies for Atomic and Molecular Architecture

X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. creative-biostructure.com

While a crystal structure for this compound is not available in open databases, analysis of a closely related compound, dicyclohexylammonium (B1228976) camphorate, provides significant insight. beilstein-journals.org In this structure, the primary interaction governing the crystal packing is the hydrogen bonding between the ammonium cations and the carboxylate anions. beilstein-journals.org

It is expected that in this compound, the NH₄⁺ ions would form multiple hydrogen bonds with the oxygen atoms of the two carboxylate groups of the camphorate dianion. This would likely create a complex three-dimensional network. Key features would include:

Ion Pairing: Formation of N⁺-H···⁻O=C hydrogen bonds.

Network Formation: The bifunctional nature of both the camphorate dianion (two carboxylate groups) and the ability of the ammonium cation to act as a multiple hydrogen bond donor would lead to the formation of 1D chains, 2D sheets, or a 3D network structure. beilstein-journals.orgnih.gov

The precise bond lengths, bond angles, and torsion angles of the camphorate backbone would be determined, confirming its strained bicyclic conformation. Furthermore, single-crystal XRD can unambiguously determine the absolute configuration of the chiral centers if the correct enantiomer is used and anomalous dispersion effects are measured. creative-biostructure.com

Table 4: Representative Crystallographic Interactions Expected in this compound

| Interaction Type | Description | Expected Distance/Geometry |

|---|---|---|

| Hydrogen Bond | N-H···O (Ammonium to Carboxylate) | N···O distance: ~2.8 - 2.9 Å |

| Ionic Interaction | Electrostatic attraction between NH₄⁺ and COO⁻ | Governs overall crystal packing |

| van der Waals Forces | Interactions between aliphatic backbones | Contributes to dense packing |

*Data extrapolated from crystal structures of dicyclohexylthis compound and other ammonium carboxylate salts. beilstein-journals.orgnih.gov

Powder X-ray Diffraction (PXRD) for Bulk Material Analysis and Phase Identification

Powder X-ray Diffraction (PXRD) is an essential non-destructive technique for the analysis of bulk crystalline materials. It provides a unique fingerprint of the crystalline phases present in a sample, enabling identification, purity assessment, and quantification of different polymorphic forms. The diffraction pattern, a plot of scattered X-ray intensity versus the scattering angle (2θ), is characteristic of the specific crystal lattice structure of the material.

In the study of this compound and related secondary ammonium salts of camphoric acid, PXRD plays a crucial role. beilstein-journals.org Researchers have noted that comparisons between PXRD patterns simulated from single-crystal X-ray diffraction data and those obtained experimentally from bulk solids or processed forms (like xerogels) can be inconclusive. beilstein-journals.orgresearchgate.net Discrepancies between these patterns often indicate that the single crystal structure is not representative of the bulk material, suggesting the presence of different polymorphic forms or an amorphous phase within the bulk sample. beilstein-journals.orgresearchgate.net

For a given crystalline form of this compound, the PXRD pattern would exhibit a distinct set of peaks at specific 2θ angles. The position and relative intensity of these peaks are determined by the unit cell dimensions and the arrangement of atoms within the lattice.

Representative PXRD Data for a Crystalline Form of this compound

This table is a representative example of PXRD data and is for illustrative purposes.

| 2θ Angle (°) | d-spacing (Å) | Relative Intensity (%) |

| 10.5 | 8.42 | 85 |

| 12.8 | 6.91 | 45 |

| 15.2 | 5.82 | 100 |

| 18.7 | 4.74 | 60 |

| 21.1 | 4.21 | 75 |

| 23.5 | 3.78 | 50 |

| 26.0 | 3.42 | 30 |

Solid-State Polymorphism and Amorphous Form Characterization

Polymorphism is the ability of a solid material to exist in more than one crystalline form or structure. acs.org These different forms, known as polymorphs, have the same chemical composition but differ in their crystal packing, which can lead to variations in physical properties such as solubility, melting point, and stability. nih.gov In addition to crystalline polymorphs, a compound can also exist in an amorphous state, which lacks long-range molecular order. tricliniclabs.comamericanpharmaceuticalreview.com The characterization of both polymorphic and amorphous forms is critical in materials science.

Identification and Analysis of Crystalline Forms and Crystal Habit

The existence of multiple crystalline forms of this compound can be inferred from PXRD studies that show a mismatch between simulated and bulk patterns. beilstein-journals.orgresearchgate.net Each polymorph is a unique solid-state entity and can be identified by a combination of analytical techniques, including PXRD, Differential Scanning Calorimetry (DSC) which detects different melting points for different forms, and vibrational spectroscopy (FTIR, Raman). tricliniclabs.com

The external shape of a crystal is known as its crystal habit. minsocam.org This is influenced by the internal crystal structure and the external conditions of crystallization, such as the solvent used, temperature, and cooling rate. osti.gov For example, rapid crystallization of ammonium perchlorate (B79767) from a butanol-water mixture was found to produce dendrite crystals, a significant modification from its usual habit. osti.gov The crystal habit of this compound can similarly be influenced by the crystallization process, potentially leading to forms described as needles (acicular), plates (tabular), or block-like (equant). minsocam.org

Potential Crystalline Forms and Habits of this compound

| Form | Crystal System (Hypothetical) | Common Crystal Habit | Identification Method |

| Form I | Monoclinic | Prismatic, Blocky | PXRD, DSC, Raman Spectroscopy |

| Form II | Orthorhombic | Acicular (Needles), Bladed | PXRD, DSC, Raman Spectroscopy |

| Form III | Triclinic | Tabular (Plates) | PXRD, DSC, Raman Spectroscopy |

| Amorphous | N/A | Irregular particles | PXRD (halo pattern), DSC (glass transition) |

Methodologies for Polymorphic Control and Interconversion in Research

Controlling which polymorphic form crystallizes is a significant challenge and a key area of research. frontiersin.org The ability to selectively produce a desired polymorph is crucial for ensuring consistent material properties. Several methodologies are employed to control polymorphism and induce interconversion between forms.

One common approach is solution-based crystallization , where factors like solvent choice, pH, supersaturation level, and temperature are carefully controlled to favor the nucleation and growth of a specific polymorph. acs.orgnih.gov For instance, in organic salts, the pH of the crystallization solution can be a critical parameter in determining the final crystalline form. nih.gov

Solid-state methods , such as mechanochemistry (ball-mill grinding), can also induce polymorphic transformations. rsc.orgbham.ac.uk Neat grinding (without solvent) or liquid-assisted grinding (LAG) with a small amount of solvent can provide the energy needed to convert a less stable form into a more stable one, or sometimes trap a metastable form that is inaccessible through solution-based methods. bham.ac.uk Temperature is another critical factor, as thermal energy can overcome the kinetic barrier for conversion from a metastable to a stable form. In some cases, these transformations are reversible. bham.ac.uknih.gov

Summary of Polymorphic Control Methodologies

| Methodology | Principle | Key Parameters | Outcome |

| Solution Crystallization | Control of nucleation and growth from a solution. acs.org | Solvent, Temperature, pH, Supersaturation. nih.gov | Selective crystallization of a desired polymorph. |

| Melt Crystallization | Crystallization from a molten state. acs.org | Cooling rate, Temperature gradients. | Can yield polymorphs not accessible from solution. |

| Solid-State Grinding | Inducing transformation through mechanical energy. bham.ac.uk | Grinding time, Frequency, Use of solvent (LAG). bham.ac.uk | Interconversion between polymorphs, discovery of new forms. |

| Temperature Control | Providing thermal energy to overcome conversion barriers. nih.gov | Annealing temperature, Heating/cooling rate. | Conversion of metastable to stable forms. |

Advanced Microscopy Techniques for Morphological and Local Structural Studies (e.g., Stimulated Raman Scattering Microscopy for Spatial Resolution)

While diffraction techniques provide information on bulk crystallinity, advanced microscopy methods offer direct visualization of particle morphology and local structural variations. Scanning Electron Microscopy (SEM), for example, has been used to study the morphology of related camphoric acid salts, revealing features like highly entangled networks of fibers in xerogels. beilstein-journals.org

Among the most powerful advanced techniques is Stimulated Raman Scattering (SRS) microscopy . SRS is a nonlinear optical microscopy technique that provides label-free chemical imaging with high sensitivity, speed, and spatial resolution. nih.govnih.gov It works by probing the intrinsic molecular vibrations of the chemical species within a sample. frontiersin.org This allows for the creation of 3D chemical maps of a sample, distinguishing different components based on their unique Raman spectra. researchgate.net

For a sample of this compound that may contain multiple polymorphs or amorphous regions, SRS microscopy would be an invaluable tool. It could be used to:

Map Polymorph Distribution: By tuning into the characteristic Raman peak of a specific polymorph, SRS can visualize its spatial distribution within a mixed-phase sample. researchgate.net

Identify Amorphous Domains: Amorphous material often exhibits broader and slightly shifted Raman bands compared to its crystalline counterparts. americanpharmaceuticalreview.com SRS can spatially resolve these amorphous regions, providing insight into their size, shape, and location relative to crystalline domains.

Analyze Local Chemical Environment: The technique is sensitive enough to detect subtle changes in the chemical environment, offering a way to study interfaces between different forms or the distribution of impurities. rsc.org

The high spatial resolution and chemical specificity of SRS microscopy provide a level of detail unattainable with bulk analysis methods, bridging the gap between macroscopic properties and the microscopic structural arrangements that define them. nih.govresearchgate.net

Crystallographic Principles and Supramolecular Assembly

Crystal Engineering of Camphorate-Based Ammonium (B1175870) Salts

The crystal structures of camphorate-based ammonium salts are primarily governed by a combination of strong ionic interactions and a network of hydrogen bonds. beilstein-journals.orgrsc.org The ammonium cation (NH₄⁺) acts as a hydrogen bond donor, while the carboxylate groups of the camphorate anion are effective hydrogen bond acceptors. rsc.orgnih.gov These interactions, along with weaker van der Waals forces, dictate the three-dimensional arrangement of the ions in the crystal lattice. researchgate.net

The formation of one-dimensional (1-D) and two-dimensional (2-D) hydrogen-bonded networks is a common feature. For instance, in salts derived from (1R,3S)-(+)-camphoric acid and various secondary amines, the ammonium and carboxylate ions can form 1-D zigzag chains. beilstein-journals.org The bifunctionality of the camphorate anion allows these chains to propagate, arranging themselves in parallel within the crystal lattice. beilstein-journals.org In some cases, these interactions can extend to form more complex 3-D networks. beilstein-journals.org

The concept of supramolecular synthons is a cornerstone of modern crystal engineering, providing a framework for the rational design of crystalline materials. mdpi.comnih.gov Supramolecular synthons are robust and predictable structural units formed by non-covalent interactions. mdpi.com In the context of ammonium camphorate, the ammonium carboxylate synthon, formed between the ammonium cation and the carboxylate anion, is of primary importance. mdpi.com

Researchers have successfully utilized different types of supramolecular synthons, such as the Primary Ammonium Dicarboxylate (PAD) and Secondary Ammonium Dicarboxylate (SAD) synthons, to guide the assembly of camphorate-based salts into desired architectures. researchgate.netbeilstein-journals.org For example, the SAD synthon has been intentionally exploited to create chiral gels from salts of (1R,3S)-(+)-camphoric acid and secondary amines. researchgate.netbeilstein-journals.org These synthons can direct the formation of 1-D and 2-D hydrogen-bonded networks, which are crucial for the gelation process. beilstein-journals.org

The predictability of these synthons allows for a degree of control over the resulting supramolecular structure. mdpi.com By selecting appropriate molecular building blocks (in this case, the specific amine and the camphorate anion), it is possible to program the formation of specific network topologies. acs.org This approach represents a shift from serendipitous discovery to the rational design of functional materials. beilstein-journals.orgnih.gov

Intermolecular Interactions and Crystal Packing Motifs (e.g., Hydrogen Bonding, Ionic Interactions, Van der Waals Forces)

Self-Assembly of Higher-Order Structures

The non-covalent interactions that define the crystal structure of this compound also drive the self-assembly of these molecules into more complex, higher-order structures in solution and at interfaces. kinampark.commdpi.com This spontaneous organization can lead to the formation of a variety of supramolecular architectures with emergent properties.

The well-defined cavities and recognition sites created by the self-assembly of camphorate-based structures can lead to the formation of discrete host-guest complexes. acs.orgresearchgate.net In these assemblies, a host molecule (formed by the aggregation of this compound) encapsulates a smaller guest molecule. researchgate.netacs.org This encapsulation is driven by a combination of intermolecular forces, including hydrogen bonding, ionic interactions, and hydrophobic effects. researchgate.net

The chiral nature of the camphorate unit can impart stereoselectivity to the host-guest binding, allowing for the preferential encapsulation of one enantiomer of a chiral guest over the other. acs.org This phenomenon has potential applications in areas such as chiral separations and asymmetric catalysis. nih.gov The formation of these host-guest complexes can often be detected and studied using techniques like NMR spectroscopy, which can provide information about the stoichiometry, binding constants, and geometry of the complex. nih.govnih.gov

Beyond discrete assemblies, this compound and its derivatives can self-assemble into extended supramolecular networks. mdpi.com These networks are formed through the controlled aggregation of the primary building blocks, often resulting in the formation of fibrillar structures. researchgate.net When these fibers become entangled, they can immobilize solvent molecules, leading to the formation of a gel. researchgate.netbeilstein-journals.org

The formation of these extended networks is a hierarchical process. First, the individual molecules assemble into primary structures, such as the 1-D chains observed in the crystal structure. beilstein-journals.org These primary structures then aggregate to form larger fibers, which in turn form the macroscopic gel network. researchgate.net The properties of the resulting gel, such as its thermal stability and mechanical strength, are directly related to the nature of the intermolecular interactions within the fibrillar network. beilstein-journals.org

Table 2: Research Findings on this compound-Based Gels

| Amine Component | Gelation Ability | Key Structural Feature | Reference |

|---|---|---|---|

| Dibenzylamine | Moderate | 2-D hydrogen-bonded sheet | beilstein-journals.org |

| Dicyclohexylamine | - | 1-D zigzag chain with SAD synthon | researchgate.netbeilstein-journals.org |

The inherent chirality of the camphorate molecule is a key feature that can be exploited in the design of supramolecular systems for chiral recognition. nih.govmdpi.com Chiral recognition is the ability of a chiral host molecule to differentiate between the enantiomers of a chiral guest molecule. osti.gov In the context of this compound, the chiral environment created by the self-assembled host can lead to diastereomeric host-guest complexes with different stabilities, allowing for enantioselective recognition. osti.gov

This principle can also be extended to templating, where the chiral supramolecular assembly acts as a template for the synthesis or organization of other materials. beilstein-journals.org For example, the helical structures that can be formed by the self-assembly of chiral molecules can be used to template the growth of inorganic materials with helical morphologies. beilstein-journals.org The ability to program chiral information into a supramolecular assembly and then transfer that information to another system is a powerful tool for the creation of complex, functional materials. researchgate.net

Extended Supramolecular Networks and Controlled Aggregation Phenomena

Influence of Solvent Systems and Crystallization Conditions on Solid-State Structures

The solid-state structure of an organic salt like this compound is not solely dictated by its intrinsic molecular structure but is profoundly influenced by the conditions under which it crystallizes. The choice of solvent, temperature, cooling rate, and the presence of impurities can direct the self-assembly process towards different polymorphic forms or lead to the inclusion of solvent molecules, forming solvates. These variations in the crystal lattice can significantly impact the material's physical properties.

The principles governing the crystallization of organic compounds suggest that solvents can influence crystal packing through various interactions, such as hydrogen bonding, dipole-dipole interactions, and van der Waals forces. For instance, polar protic solvents might compete with the ammonium and camphorate ions in forming hydrogen bonds, potentially leading to different supramolecular synthons compared to crystallization from apolar aprotic solvents.

Research on related systems, such as other ammonium salts and camphor (B46023) derivatives, provides insights into the potential behavior of this compound. Studies have shown that controlling supersaturation, which can be achieved by methods like solvent-solvent cooling crystallization, allows for more uniform crystal morphology and size. researchgate.net By adjusting crystallization parameters such as the cooling pattern, stirring rate, and solution concentration, it is possible to tailor the crystal habit, yielding shapes from long rectangles to bipyramids. researchgate.net

The formation of hydrogen-bonded aggregates in the solution or melt state is a crucial precursor to crystallization. nih.gov The type of intermolecular interactions present in the solution can either impede or favor crystallization. For example, the formation of highly directional hydrogen-bonded chains might present a kinetic barrier to crystallization, whereas less directional interactions could promote faster assembly. nih.gov In the context of this compound, the ammonium cation and the carboxylate group of the camphorate anion are primary sites for hydrogen bonding, and their interaction with solvent molecules is a key determinant of the final crystal structure.

The effect of the solvent system on the resulting solid-state structure of this compound can be illustrated with the following hypothetical data:

Table 1: Hypothetical Influence of Solvent System on this compound Crystallography

| Solvent System | Predominant Intermolecular Interactions with Solute | Resulting Crystal System (Hypothetical) | Habit (Hypothetical) |

|---|---|---|---|

| Water | Strong hydrogen bonding | Monoclinic | Prismatic |

| Ethanol (B145695) | Hydrogen bonding and van der Waals | Orthorhombic | Acicular (needle-like) |

| Acetone | Dipole-dipole interactions | Triclinic | Platy |

These hypothetical outcomes are based on the general understanding that solvent polarity and its ability to form hydrogen bonds can direct the packing of ions in the crystal lattice.

Computational Crystallography and Structure Prediction Methodologies

In the absence of comprehensive experimental data, or to complement it, computational crystallography has emerged as a powerful tool for predicting and understanding the crystal structures of molecular solids. Methodologies for crystal structure prediction (CSP) aim to identify the most thermodynamically stable crystal packing arrangements for a given molecule, corresponding to the global minimum on the lattice energy landscape.

Modern CSP methods often combine quantum-mechanical energy calculations with evolutionary algorithms. arxiv.org These approaches can predict stable and metastable crystal structures without any prior experimental input. arxiv.org For a compound like this compound, such methods would involve exploring a vast number of possible packing arrangements and space groups, calculating the lattice energy for each, to identify the most probable structures.

The process typically involves several key steps:

Generation of Trial Structures: A large number of plausible crystal structures are generated, often using algorithms that consider molecular symmetry and common packing motifs.

Lattice Energy Minimization: The geometry of each trial structure, including both the unit cell parameters and the molecular positions and orientations within it, is optimized to find the nearest local minimum on the potential energy surface.

Ranking of Structures: The optimized structures are ranked based on their calculated lattice energies. The structure with the lowest energy is predicted to be the most stable polymorph.

For molecular crystals, treating the molecule as a rigid body can significantly reduce the computational cost, although flexibility can be introduced in later refinement stages. uspex-team.org The accuracy of these predictions relies heavily on the force fields or quantum-mechanical methods used to calculate the intermolecular and intramolecular energies.

A hypothetical application of CSP to this compound could yield the following predicted structures:

Table 2: Illustrative Output of a Computational Structure Prediction for this compound

| Predicted Polymorph | Space Group (Hypothetical) | Calculated Lattice Energy (kJ/mol) (Hypothetical) | Calculated Density (g/cm³) (Hypothetical) |

|---|---|---|---|

| Form I | P2₁/c | -250.5 | 1.25 |

| Form II | P2₁2₁2₁ | -248.2 | 1.23 |

These computational predictions can guide experimental polymorph screening by suggesting the conditions under which different forms might be accessible. Furthermore, computational studies can provide detailed insights into the supramolecular interactions, such as hydrogen bonding networks and close packing, that stabilize the predicted crystal structures. For instance, the analysis of predicted structures can reveal the specific hydrogen bond donors and acceptors and the geometry of these interactions, which are fundamental to the supramolecular assembly of this compound.

Computational and Theoretical Investigations

Quantum Chemical Calculations (Ab Initio and Density Functional Theory (DFT) Methods)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in elucidating the properties of camphor-derived compounds. ugm.ac.idmdpi.com These methods are used to solve the Schrödinger equation for a molecule, providing detailed information about its electronic structure, geometry, and energy. For ammonium (B1175870) camphorate, these calculations focus on the camphorate dianion, treating the ammonium cations as charge-balancing ions.

DFT calculations are employed to analyze the electronic structure of the camphorate anion, providing a detailed picture of electron distribution and bonding. beilstein-journals.org The analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies helps in understanding the molecule's reactivity and electronic properties. ugm.ac.id For the camphorate anion, the HOMO is typically localized on the negatively charged carboxylate groups, while the LUMO is distributed over the carbonyl and adjacent carbon atoms. The energy gap between the HOMO and LUMO is a key parameter that relates to the chemical reactivity and stability of the molecule. ugm.ac.id

Mulliken charge analysis, another output of these calculations, reveals the partial charges on each atom. beilstein-journals.org In the camphorate anion, significant negative charge is concentrated on the oxygen atoms of the two carboxylate groups. This high negative charge density indicates that these sites are the primary points of electrostatic interaction with the positively charged ammonium cations (NH₄⁺). The bonding between the camphorate anion and the ammonium cations is therefore predominantly ionic in nature, driven by the strong electrostatic attraction between the negatively charged carboxylate groups and the positive ammonium ions. Natural Bond Orbital (NBO) analysis can further confirm the bioactive properties and intermolecular charge transfer within the molecule. researchgate.netresearchgate.net

Table 1: Illustrative DFT Calculation Parameters for Camphor-Derived Compounds

| Parameter | Method/Functional | Basis Set | Application | Reference |

| Geometry Optimization | B3LYP | 6-311++G(d,p) | Structural and Spectroscopic Analysis | researchgate.net |

| Electronic Structure | PBE with vdWsurf | FHI-aims | Adsorption and Electronic Properties | beilstein-journals.org |

| Conformer Search | GFN2-xTB | N/A (Semi-empirical) | Sampling Conformational Space | escholarship.org |

| Spectroscopic Prediction | CAM-B3LYP | 6-311++G(3df,2p) | ECD and UV-Vis Spectra | unesp.br |

The camphorate molecule possesses conformational flexibility due to the rotation around single bonds. Computational methods are essential for exploring the potential energy surface (PES) and identifying the most stable conformations. beilstein-journals.orgresearchgate.net By systematically changing the dihedral angles of the molecule and calculating the corresponding energy, a multi-dimensional energy landscape can be generated. researchgate.net

Studies on camphor (B46023) and its derivatives have shown that the bicyclic ring system is rigid, but the substituent groups can adopt different orientations. mdpi.com For the camphorate anion, the primary conformational freedom lies in the orientation of the two carboxylate groups relative to the camphor skeleton. Quantum chemical calculations can identify the global energy minimum, which corresponds to the most stable conformer, as well as other local minima representing less stable, but potentially accessible, conformers. beilstein-journals.orgresearchgate.net For instance, research on camphor conformers has identified single global energy minima with specific rotational barriers for methyl groups, indicating a high likelihood of finding the molecule in a conformation close to this minimum geometry at room temperature. beilstein-journals.org The study of camphor-derived β-amino acids has also demonstrated how the incorporation of flexible spacers can induce significant conformational switches, from a strand to a stable helix, as evidenced by DFT calculations and experimental data. researcher.life

A significant application of quantum chemical calculations is the prediction of spectroscopic parameters, which can be compared with experimental data for validation. goettingen-research-online.de DFT methods can accurately predict various spectra, including infrared (IR), Raman, Nuclear Magnetic Resonance (NMR), and Electronic Circular Dichroism (ECD). unesp.brnih.govacs.org

For ammonium camphorate, calculations can predict the vibrational frequencies associated with the functional groups, such as the C=O stretching of the carboxylates and the N-H stretching of the ammonium ion. These theoretical frequencies often show good agreement with experimental FT-IR spectra. researchgate.netresearchgate.net Similarly, the chemical shifts of ¹H and ¹³C atoms can be calculated and compared with experimental NMR data, aiding in the structural elucidation of the compound. researchgate.netrsc.org

Time-dependent DFT (TD-DFT) is used to predict electronic transitions, such as those observed in UV-Vis and ECD spectroscopy. unesp.br For chiral molecules like camphorate, TD-DFT can calculate the rotational strength of electronic transitions, which is crucial for interpreting ECD spectra and confirming the absolute configuration of the enantiomers. unesp.br The accuracy of these predictions is often high enough to distinguish between different isomers or conformers. goettingen-research-online.de For example, theoretical ECD spectra for camphor calculated at the CAM-B3LYP level of theory showed good similarity with experimental results. unesp.br

Table 2: Comparison of Experimental and Theoretical Spectroscopic Data for Camphor

| Spectroscopic Data | Experimental Value | Theoretical Value | Method | Reference |

| ECD Maximum (n -> π*) | 290 nm | 282 nm | TD-DFT/CAM-B3LYP | unesp.br |

| Molar Absorptivity (ε) | 30.2 M⁻¹ cm⁻¹ | 16.2 M⁻¹ cm⁻¹ | TD-DFT/CAM-B3LYP | unesp.br |

| Dissymmetry Factor (g) | -0.0886 | -0.0445 | TD-DFT/CAM-B3LYP | unesp.br |

Conformational Analysis and Energy Landscapes of Camphorate-Derived Structures

Molecular Dynamics Simulations and Computational Modeling

While quantum mechanics provides a detailed electronic picture, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. MD simulates the motion of atoms and molecules over time based on classical mechanics and a force field that describes the intermolecular and intramolecular forces. researchgate.net

MD simulations are particularly useful for studying the intermolecular interactions within this compound, both in the solid state and in solution. utm.my These simulations can model the hydrogen bonding network between the ammonium cations and the carboxylate anions. Specifically, the hydrogen atoms of the NH₄⁺ ion can act as hydrogen bond donors to the oxygen atoms of the camphorate's COO⁻ groups.

These simulations can also provide insights into the aggregation behavior of this compound in solution. nih.govmdpi.com By simulating a system containing many ions, MD can predict how they arrange themselves and whether they form clusters or aggregates. The radial distribution function (RDF) is a common analysis tool derived from MD simulations that shows the probability of finding one atom at a certain distance from another, providing clear evidence of interactions like ion pairing and hydrogen bonding. utm.my Studies on similar systems, such as camphor on water surfaces, have explored aggregation dynamics, which are governed by intermolecular forces. nih.gov

The camphorate anion, with its defined cavity-like structure and functional groups, has the potential to act as a molecular host for small guest molecules. MD simulations are a powerful tool for investigating the dynamics and thermodynamics of host-guest binding. acs.org

By placing a potential guest molecule near the camphorate anion in a simulated environment, the entire binding process can be observed. These simulations can reveal the pathway of guest entry, the orientation of the guest within the host's binding site, and the key intermolecular interactions (e.g., CH–π interactions, hydrogen bonds) that stabilize the host-guest complex. rsc.org

Furthermore, MD simulations can be used to study binding selectivity. rsc.orguct.ac.za By calculating the free energy of binding for different guest molecules, it is possible to predict which guest will bind most strongly to the camphorate host. psu.edu This is achieved through methods like free energy perturbation or thermodynamic integration. Such studies are crucial for designing molecular receptors with high selectivity for specific target molecules. acs.orgrsc.org The principles of achieving selectivity often rely on creating specific secondary interaction sites that differentiate between structurally similar guests. rsc.orgpsu.edu

Simulation of Intermolecular Interactions and Aggregation Behavior

Theoretical Studies on Reaction Mechanisms and Pathways

Theoretical and computational chemistry provide powerful tools for understanding the intricate details of chemical reactions at a molecular level. For this compound and its parent compound, camphoric acid, these studies offer insights into reaction mechanisms, transition states, and the factors governing product formation.

The study of a chemical reaction's progress can be visualized using potential energy diagrams, where the system's potential energy is plotted against a reaction coordinate. youtube.combyjus.comlibretexts.org This coordinate represents the progression of the reaction from reactants to products. libretexts.org The highest point on this pathway is the transition state, an unstable, high-energy species that must be formed for the reaction to proceed. youtube.com The energy difference between the reactants and the transition state is known as the activation energy (ΔG‡), a critical factor in determining the reaction rate. libretexts.org

While specific energy coordinate diagrams for this compound reactions are not extensively documented in the provided literature, the principles can be illustrated through studies on analogous systems. For instance, theoretical studies on the thermal decomposition of ammonium perchlorate (B79767) (AP), another ammonium salt, have been conducted using density functional theory (DFT). sioc-journal.cn These studies show that the decomposition is initiated by a proton transfer from the ammonium (NH₄⁺) cation to the perchlorate (ClO₄⁻) anion, forming ammonia (B1221849) (NH₃) and perchloric acid (HClO₄). sioc-journal.cn A similar initial proton transfer step would be the logical starting point for the thermal decomposition of this compound, yielding ammonia and camphoric acid.

Further analysis of the perchloric acid decomposition reveals a subsequent homolytic cleavage of the Cl—OH bond, with a calculated energy barrier. sioc-journal.cn Similar DFT calculations could be applied to the decomposition or other reactions of camphoric acid to map out the energy landscape, identify transition states, and calculate activation energies for various potential pathways. For example, in the hydrolysis of 3-Oxabicyclo[3.2.1]octane-2,4-dione (a derivative of camphoric acid), molecular dynamics simulations have shown that polar aprotic solvents can stabilize the transition states in certain reaction mechanisms.

A typical multi-step reaction will have several peaks (transition states) and valleys (intermediates) on its energy coordinate diagram. youtube.com The step with the highest activation energy is the rate-determining step. youtube.com

Table 1: Key Concepts in Reaction Coordinate Diagrams

| Term | Description | Relevance |

|---|---|---|

| Reactants | The starting materials of a chemical reaction. libretexts.org | The initial state on the energy diagram. |

| Products | The substances formed as a result of a chemical reaction. libretexts.org | The final state on the energy diagram. |

| Transition State | A high-energy, unstable configuration of atoms that exists for an infinitesimally short time as reactants are converted to products. youtube.com | The peak of the energy barrier on the diagram. |

| Activation Energy (ΔG‡) | The minimum energy required to initiate a chemical reaction, corresponding to the energy difference between the reactants and the transition state. libretexts.org | Determines the rate of the reaction; a higher barrier means a slower reaction. |

| Intermediate | A relatively stable species formed in one step of a multi-step reaction and consumed in a subsequent step. researchgate.net | Appears as a valley between two transition states on the energy diagram. |

| Reaction Coordinate | An abstract, one-dimensional coordinate that represents the progress along a reaction pathway. byjus.comlibretexts.org | The x-axis of the energy diagram. |

Computational models are instrumental in predicting the regioselectivity (where on a molecule a reaction occurs) and stereoselectivity (which stereoisomer is preferentially formed) of chemical reactions. These predictions are crucial in the synthesis of complex molecules like derivatives of camphoric acid, which is chiral. csulb.edu

Theoretical predictions were found to be in good agreement with experimental results in the synthesis of strained cyclooctynes from (+)-(1R,3S)-camphoric acid. mdpi.comresearchgate.netgrafiati.comnih.gov In this intramolecular Nicholas reaction, large substituents were computationally shown to orient themselves to minimize steric interactions during cyclization, leading to the exclusive formation of the (R) configuration. mdpi.comresearchgate.netgrafiati.comnih.gov This demonstrates how computational analysis of transition state geometries can successfully predict stereochemical outcomes.

Similarly, the high degree of regioselectivity and stereoselectivity in the hydroxylation of d-camphor (B3430136) by the enzyme Cytochrome P450cam has been the subject of theoretical investigation. nih.gov A hydrogen bond between the camphor carbonyl oxygen and a tyrosine residue in the enzyme's active site has been proposed to strongly contribute to the regioselectivity of the hydroxylation. nih.gov Computational studies, including elastic network models and perturbation-response scanning, are used to understand how substrate orientation within the enzyme's active site dictates the reaction's outcome. nih.gov

In another example, theoretical investigations into the cyanation of aldehydes catalyzed by titanium complexes of Schiff bases derived from salicylaldehydes help to explain the origin of stereochemistry. acs.org By modeling the catalyst and the reaction channels, researchers can identify the rate-determining steps and analyze the transition states to predict which enantiomer will be formed in excess. acs.org Quantum chemical calculations have also been used to rationalize the experimental outcomes in the enantioselective ethylation of benzaldehyde (B42025) using ligands derived from (+)-camphoric acid. researchgate.net These studies found that the specific structure of the ligand determines the accessible reaction pathways, which in turn dictates the final stereochemical balance of the products. researchgate.net

Table 2: Predicted vs. Experimental Stereoselectivity in the Ethylation of Benzaldehyde using Camphoric Acid-Derived Ligands

| Ligand Derivative | Predicted Major Enantiomer | Experimental Enantiomeric Excess (ee) | Reference |

|---|---|---|---|

| N-benzyl-substituted | (S)-1-phenyl-1-propanol | 96% | researchgate.net |

| Schiff Base Ligand 2 | (S)-1-phenyl-1-propanol | up to 96% | researchgate.net |

Energy Coordinate Diagrams and Transition State Analysis

Data Mining and Cheminformatics in Camphorate-Related Structural Databases

Cheminformatics involves the use of computational methods to analyze large datasets of chemical information, while data mining is the process of discovering patterns within these datasets. chemrxiv.org These approaches are vital for understanding the vast chemical space related to camphor and its derivatives, including this compound.

Structural information for compounds like camphoric acid and its derivatives is often derived from experimental data and stored in primary databases. ebi.ac.uk A key primary database is the Cambridge Structural Database (CSD), which archives the three-dimensional structures of small organic and organometallic compounds determined through X-ray and neutron diffraction studies. icdd.com The Protein Data Bank (PDB) is the primary repository for macromolecular structures, such as enzymes that may interact with camphorate-related molecules. dromicslabs.com

Secondary databases build upon this primary data by adding layers of curated and analyzed information. ebi.ac.uk These databases, sometimes called knowledgebases, might include calculated properties, functional annotations, or classifications. ebi.ac.uk For instance, a secondary database could collate all known structures containing a camphor-like scaffold and provide tools to analyze their geometric properties, intermolecular interactions, or potential biological activities.

Data mining of these databases can reveal important trends. For example, an analysis of the CSD could identify preferred crystal packing motifs or hydrogen bonding patterns for camphorate salts. This information is invaluable for crystal engineering and designing new materials. Cheminformatic tools like SMARTS (a language for describing molecular patterns) can be used to search these vast databases for specific structural motifs. chemrxiv.org A cheminformatic analysis of heteroaromatics, for example, provides a quantitative framework for prioritizing which chemical transformations would most effectively expand access to novel chemical structures for drug discovery. chemrxiv.org Similarly, mining databases like UniProt, which contains protein sequence and functional information, can identify enzymes related to camphor metabolism, such as those from the Camphor tree (Cinnamomum camphora). uniprot.org

These computational tools allow researchers to:

Search for all known compounds containing a specific chemical scaffold.

Analyze conformational preferences of flexible molecules.

Identify common structural motifs and intermolecular interactions.

Relate structural features to physical properties or biological activity.

Prioritize synthetic targets for drug discovery campaigns. chemrxiv.org

Mechanistic and Kinetic Studies of Reactions Involving Camphorate Derived Ammonium Species

Reaction Mechanism Elucidation for Synthetic Pathways

Elucidating the step-by-step sequence of a chemical reaction, known as the reaction mechanism, is a primary goal in organic chemistry. It involves identifying all intermediate structures and the transition states that connect them. organicchemistrytutor.comsolubilityofthings.com

A reaction mechanism consists of a series of elementary steps that transform reactants into products. Along this reaction pathway, molecules may exist as short-lived, high-energy species called transition states, which represent the energy maxima on a reaction coordinate diagram. organicchemistrytutor.comyoutube.com These are fleeting arrangements of atoms as bonds are broken and formed and cannot be isolated. organicchemistrytutor.com In contrast, intermediates are relatively more stable species that correspond to local energy minima on the reaction coordinate diagram. solubilityofthings.compressbooks.pub They are actual molecules that can sometimes be detected or even isolated. solubilityofthings.com

Ammonium (B1175870) ylides are a class of reactive intermediates that play a significant role in organic synthesis. bristol.ac.uk An ylide is a neutral molecule with a formal positive and a formal negative charge on adjacent atoms. In the case of ammonium ylides, a carbanion is adjacent to a positively charged nitrogen atom. bristol.ac.uk These species are nucleophilic and can react with a variety of electrophiles. nih.gov

Camphor-derived chiral auxiliaries can be used to generate chiral ammonium ylides. jku.at These ylides have been employed in asymmetric synthesis, for example, in (4+1) annulation reactions with in situ generated ortho-quinone methides to produce 2,3-dihydrobenzofurans with high stereoselectivity. researchgate.net The stereochemical outcome of these reactions is influenced by the structure of the ylide and the reaction conditions.

Ammonium ylides are also key intermediates in aziridination reactions. For instance, the reaction of phenacyl bromides with imines, promoted by a tertiary amine like DABCO, proceeds through the in situ generation of an ammonium ylide to form trans-aziridinyl ketones. mdpi.com Similarly, amide-stabilized ammonium ylides, generated from trimethylammonium salts, react with aromatic aldimines to yield trans-aziridine carboxamides. mdpi.com

The table below summarizes examples of reactions involving ammonium ylides derived from or used in conjunction with camphor-related structures.

| Ylide Precursor/System | Electrophile | Product Type | Reference |

| Camphor-derived chiral ammonium salts | ortho-Quinone methides | 2,3-Dihydrobenzofurans | researchgate.net |

| Phenacyl bromides with DABCO | Imines | trans-Aziridinyl ketones | mdpi.com |

| Trimethylammonium salts | Aromatic aldimines | trans-Aziridine carboxamides | mdpi.com |

| Chiral amide-based ammonium ylides | Various | Three-membered heterocycles | mdpi.com |

The choice of solvent can significantly impact the rate, yield, and selectivity of a chemical reaction. ajms.iq Solvents can influence reaction kinetics and thermodynamics by stabilizing or destabilizing reactants, intermediates, and transition states. ajms.iq For instance, in the synthesis of camphor (B46023) derivatives, changing the solvent from a mixture of ethanol (B145695) and CHCl₃ to just ethanol and increasing the temperature led to a more efficient preparation of certain compounds. mdpi.com In some cases, solvent-free conditions can be employed, offering a "greener" synthetic route. ajms.iq

Catalysis is the process of increasing the rate of a chemical reaction by adding a substance known as a catalyst. slideshare.net Catalysts provide an alternative reaction pathway with a lower activation energy. solubilityofthings.com In the context of reactions involving ammonium species, phase-transfer catalysis (PTC) is a particularly relevant mechanism. slideshare.net A phase-transfer catalyst, often a quaternary ammonium salt, facilitates the transfer of a reactant from one phase (e.g., aqueous) to another (e.g., organic) where the reaction occurs. slideshare.net This technique is useful for reactions between reactants that are insoluble in the same solvent.

Catalysis can also be achieved through the use of chiral catalysts to induce stereoselectivity. Chiral ammonium salts, for example, have been used in asymmetric catalysis. jku.at The mechanism of such reactions can be complex, involving the formation of catalyst-substrate complexes and intermediates. For instance, in some Ni-catalyzed reactions, mechanistic studies have suggested that a mononuclear complex, rather than a dinuclear one, is the active species. researchgate.net

Role of Specific Reaction Intermediates (e.g., Ammonium Ylides) in Reaction Chemistry

Kinetic Investigations of Formation and Transformation Reactions

Kinetic studies measure the rate at which a reaction occurs and provide quantitative information about the factors that influence it. This data is essential for understanding reaction mechanisms and optimizing reaction conditions.

The rate law for a chemical reaction is an equation that links the reaction rate to the concentrations of reactants and to a rate constant (k). chemistrytalk.org The rate law must be determined experimentally and cannot be reliably predicted from the stoichiometry of the reaction. youtube.com A common method for determining the rate law is the method of initial rates, where the initial rate of reaction is measured at different initial concentrations of reactants. khanacademy.org

Once the rate law is established, the rate constant (k) can be calculated. The rate constant is specific to a particular reaction at a given temperature. chemistrytalk.org Another important kinetic parameter is the activation energy (Ea), which is the minimum energy required for a reaction to occur. solubilityofthings.com The activation energy can be determined from the temperature dependence of the rate constant using the Arrhenius equation. libretexts.org A plot of ln(k) versus 1/T yields a straight line with a slope of -Ea/R, where R is the ideal gas constant. libretexts.org

For reactions involving ammonium species, kinetic studies have been conducted to understand their formation and decomposition. For example, the kinetics of the reversible decomposition of ammonium carbamate (B1207046) into ammonia (B1221849) and carbon dioxide have been studied, revealing a complex mechanism with an activation energy of 11.47 kcal/mol for one of the key steps. ureaknowhow.com In the catalytic oxidation of aqueous ammonia, the reaction was found to be first-order with respect to the concentration of aqueous ammonia. nih.gov

The table below provides a hypothetical example of initial rates data that could be used to determine the rate law for a reaction involving an ammonium camphorate precursor.

| Experiment | Initial [Reactant A] (M) | Initial [Reactant B] (M) | Initial Rate (M/s) |

| 1 | 0.10 | 0.10 | 1.5 x 10⁻³ |

| 2 | 0.20 | 0.10 | 3.0 x 10⁻³ |

| 3 | 0.10 | 0.20 | 6.0 x 10⁻³ |

From this data, one could deduce the reaction orders for reactants A and B and subsequently calculate the rate constant.

The rate of most chemical reactions increases with temperature. solubilityofthings.com According to the collision model, an increase in temperature increases the kinetic energy of molecules, leading to more frequent and more energetic collisions. libretexts.org This results in a larger fraction of molecules having sufficient energy to overcome the activation energy barrier. The relationship between the rate constant and temperature is described by the Arrhenius equation. solubilityofthings.comlibretexts.org

Pressure can also influence reaction rates, particularly for reactions involving gases. solubilityofthings.com An increase in pressure increases the concentration of gaseous reactants, leading to a higher rate of reaction. solubilityofthings.com This is a key principle in industrial processes like the Haber-Bosch synthesis of ammonia, which is carried out at high pressures to increase the reaction rate and yield. cardiff.ac.ukchemrxiv.org